D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride
CAS No.: 57704-36-6
Cat. No.: VC0015621
Molecular Formula: C11H15Cl3N2O3
Molecular Weight: 329.602
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57704-36-6 |
|---|---|
| Molecular Formula | C11H15Cl3N2O3 |
| Molecular Weight | 329.602 |
| IUPAC Name | N-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide;hydrochloride |
| Standard InChI | InChI=1S/C11H14Cl2N2O3.ClH/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6;/h1-4,8-10,16-17H,5,14H2,(H,15,18);1H/t8-,9-;/m1./s1 |
| Standard InChI Key | AUVANTYWDCEWMP-VTLYIQCISA-N |
| SMILES | C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N.Cl |
Introduction
Chemical Identity and Structure
Basic Identification
D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride represents a key compound in biochemical research with the following identification parameters:
| Parameter | Information |
|---|---|
| CAS Number | 57704-36-6 |
| Molecular Formula | C₁₁H₁₄Cl₂N₂O₃·HCl |
| Molecular Weight | 329.61 g/mol |
| IUPAC Name | N-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide;hydrochloride |
| Alternative Names | Amino-chloramphenicol hydrochloride, NH₂-CAM hydrochloride |
The compound features a specific stereochemistry with the D-threo configuration, which is critical for its biological activity and structural properties .
Structural Characteristics
The structure of D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride consists of several key functional groups that define its chemical behavior:
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An aminophenyl group at position 1
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A dichloroacetamido group at position 2
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Hydroxyl groups at positions 1 and 3 of the propanediol backbone
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A hydrochloride salt form
The stereochemistry is specifically defined as (1R,2R), which is identical to the D-threo configuration as indicated in traditional nomenclature . This stereochemical arrangement is crucial for its relationship to chloramphenicol and its potential biological activities.
Chemical Descriptors
Advanced chemical descriptors provide additional structural information:
| Descriptor | Value |
|---|---|
| InChI | InChI=1S/C11H14Cl2N2O3.ClH/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6;/h1-4,8-10,16-17H,5,14H2,(H,15,18);1H/t8-,9-;/m1./s1 |
| InChIKey | AUVANTYWDCEWMP-VTLYIQCISA-N |
| SMILES | C1=CC(=CC=C1C@HO)N.Cl |
| Accurate Mass | 328.0148 Da |
These descriptors enable precise structural identification and database searching capabilities for researchers working with this compound .
Physicochemical Properties
Physical State and Appearance
D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride typically appears as a white crystalline powder under standard laboratory conditions . This physical form facilitates its handling and storage in research settings.
Solubility and Stability
While comprehensive solubility data is limited in the available literature, the compound has been utilized in various experimental procedures that suggest compatibility with the following solvent systems:
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Aqueous buffers (for biological assays)
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Polar organic solvents (for synthesis and purification)
The presence of both hydrophilic groups (amine, hydroxyl) and hydrophobic elements (aromatic ring, dichloroacetyl) in its structure suggests amphiphilic solubility characteristics.
Molecular Features
The compound exhibits important molecular characteristics that influence its interaction potential:
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Monoisotopic Mass | 328.014825 Da |
These properties are significant determinants of the compound's binding capabilities and pharmacological potential .
Synthesis and Preparation Methods
Historical Context
Relationship to Chloramphenicol
Structural Comparison
Research Applications
Enzyme Mechanism Studies
One of the most significant applications of D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride is in the investigation of enzymatic mechanisms. In a study by McCombie et al. (2016), the compound (referred to as NH₂-CAM) was utilized to elucidate the mechanism of six-electron aryl-N-oxygenation by non-heme diiron enzymes . This research demonstrated that:
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The compound served as a key substrate for understanding how enzymes perform multi-electron oxidations
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It enabled tracking of reaction intermediates in a sequential oxidation pathway
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The stability of reaction intermediates allowed for detailed mechanistic investigations
This application highlights the compound's value in fundamental enzymology and bioinorganic chemistry research.
Immunoassay Development
D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride has been employed in the development of analytical methods for detecting chloramphenicol and related compounds. Research by Wang et al. (as referenced in search result 4) describes using this compound in the creation of:
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Indirect competitive enzyme-linked immunosorbent assays (ic-ELISA)
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Immunochromatographic test strips for rapid detection
These techniques achieved remarkable sensitivity, with:
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Quantitative working range of 0.11-1.36 ng/mL
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IC50 value of 0.39 ng/mL
This application demonstrates the compound's utility in analytical chemistry and food/pharmaceutical safety testing.
Synthesis of Derivatives
The compound serves as an important precursor for synthesizing additional derivatives. For example, researchers have prepared nitroso (NO-CAM) and hydroxylamine (NH(OH)-CAM) derivatives from the amino compound through controlled oxidation processes . These derivatives are crucial for studying oxidation mechanisms and developing analytical standards.
| Supplier | Product Code | Available Formats | Purity |
|---|---|---|---|
| Toronto Research Chemicals | TRC-A622670 | Neat | Research grade |
| Aladdin Scientific | D337618 | 25mg, 100mg | 98% |
| Cymit Quimica | TR-A622670 | 50mg, 100mg, 250mg | Research grade |
| Pharm Affiliates | PA 03 39510 | Various | Research grade |
| Zibo Dorne Chemical Technology | Not specified | Custom | 99% |
These suppliers primarily cater to research institutions and pharmaceutical development laboratories .
Analytical Methods and Characterization
Spectroscopic Identification
While comprehensive spectroscopic data is limited in the available literature, identification and characterization of D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride typically involves:
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Nuclear Magnetic Resonance (¹H-NMR) spectroscopy
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Mass spectrometry for molecular weight confirmation
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Infrared spectroscopy for functional group identification
These methods collectively confirm the structural integrity and purity of the compound .
Chromatographic Analysis
Purification and analysis of the compound and its derivatives commonly employ chromatographic techniques:
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Normal phase chromatography (SiO₂, ethyl acetate) for final purification
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Thin-layer chromatography for reaction monitoring
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Column chromatography (silica gel 200-300 mesh) using petroleum ether/ethyl acetate gradient systems
These techniques ensure the isolation of high-purity material suitable for sensitive research applications.
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